

A Comprehensive Technical Guide to 3-Cyano-4-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyano-4-methylpyridine

Cat. No.: B043246

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-methylpyridine, also known as 4-methyl-3-pyridinecarbonitrile or 4-methylnicotinonitrile, is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. Its unique chemical structure makes it a valuable intermediate in the synthesis of a variety of pharmaceutical compounds, including potential anticancer agents and enzyme inhibitors. This document provides an in-depth overview of its properties, synthesis, and applications.

Chemical and Physical Properties

The physical and chemical properties of **3-Cyano-4-methylpyridine** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Citations
CAS Number	5444-01-9	[1] [2] [3]
Molecular Formula	C ₇ H ₆ N ₂	[2] [3] [4]
Molecular Weight	118.14 g/mol	[2] [3]
Appearance	White to light orange or green crystalline powder	[3]
Melting Point	41 - 52 °C	[2] [4]
Boiling Point	242 - 243 °C (at 760 mmHg); 108 - 111 °C (at 20 mmHg)	[2] [4]
Density	1.114 g/cm ³	[4]
Solubility	Insoluble in water. Soluble in organic solvents such as ethanol, methanol, and dichloromethane.	[4]
Purity	Typically >98.0% (by GC or HPLC)	[2] [3]

Synthesis of 3-Cyano-4-methylpyridine

A common laboratory-scale synthesis of **3-Cyano-4-methylpyridine** involves the catalytic hydrogenation of 3-cyano-4-methyl-2,6-dichloropyridine.[\[1\]](#)

Experimental Protocol

Materials:

- 3-cyano-4-methyl-2,6-dichloropyridine
- Palladium dichloride (PdCl₂)
- Sodium acetate

- Methanol
- Hydrogen gas (1 atm)
- Chloroform
- Silica gel

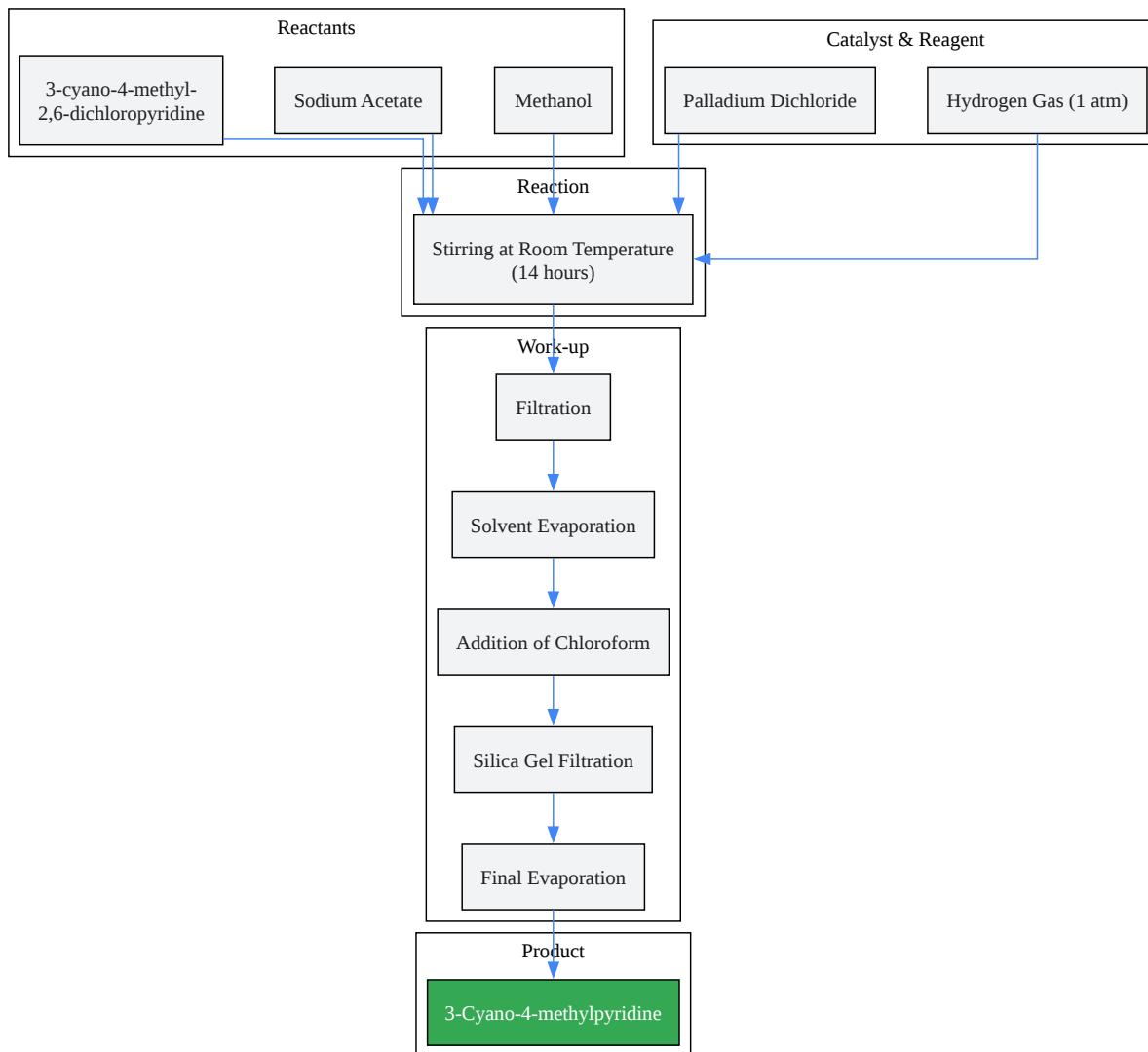
Procedure:

- A solution of 3-cyano-4-methyl-2,6-dichloropyridine (5.0 g, 27 mmol) and sodium acetate (4.5 g, 55 mmol) in methanol (100 mL) is degassed.
- Palladium dichloride (50 mg, 0.3 mmol) is added to the solution.
- The reaction mixture is stirred under a hydrogen atmosphere (1 atm) for 14 hours at room temperature.
- Upon completion of the reaction, the precipitate is filtered and washed with methanol (3 x 20 mL).
- The filtrates are combined, and the solvent is removed by evaporation under reduced pressure.
- Chloroform (50 mL) is added to the residue.
- The chloroform solution is filtered through a thin pad of silica gel, which is then washed with additional chloroform.
- The filtrate is evaporated to dryness to yield **3-cyano-4-methylpyridine** as a yellow oil.

This procedure typically results in a high yield of the desired product.[\[1\]](#)

Applications in Drug Development

3-Cyano-4-methylpyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its utility is particularly noted in the development of anticancer agents. For instance, it is a key intermediate in the preparation of a series of


azaindenoisoquinoline topoisomerase I inhibitors, which are being investigated as potential cancer therapeutics.^[1] The presence of the cyano and methyl groups on the pyridine ring allows for diverse chemical modifications, enabling the creation of a wide range of pharmacologically active molecules.^[4]

Reactivity and Chemical Stability

The chemical stability of **3-Cyano-4-methylpyridine** is influenced by its molecular structure and the surrounding environment. The pyridine ring, being an aromatic heterocycle, provides a degree of stability. However, the cyano group can undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. The methyl group can also be a site for oxidation or other reactions under specific conditions. In acidic or basic environments, the nitrogen atom of the pyridine ring can be protonated or deprotonated, affecting its reactivity.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **3-Cyano-4-methylpyridine** from 3-cyano-4-methyl-2,6-dichloropyridine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Cyano-4-methylpyridine | 5444-01-9 [chemicalbook.com]
- 2. 5444-01-9 3-Cyano-4-methylpyridine AKSci N318 [aksci.com]
- 3. 3-Cyano-4-methylpyridine | 5444-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 3-Cyano-4-methylpyridine Manufacturer & Supplier in China | CAS 3731-52-0 | High Purity Chemical | Specifications, Uses, Safety Data [pipzine-chem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Cyano-4-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043246#3-cyano-4-methylpyridine-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com